molecular formula C22H27N3O4S B6494215 N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896283-55-9

N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Katalognummer: B6494215
CAS-Nummer: 896283-55-9
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: ALLYPMBJJNHNSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide” is a synthetic organic compound characterized by a unique ethanediamide backbone. The structure includes a phenyl group at one terminal and a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl)-substituted pyrrolidine moiety at the other. The ethanediamide linker (N-C(=O)-C(=O)-N) provides hydrogen-bonding capabilities, which may influence binding interactions in biological or material science applications.

Eigenschaften

IUPAC Name

N'-phenyl-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15-12-16(2)20(17(3)13-15)30(28,29)25-11-7-10-19(25)14-23-21(26)22(27)24-18-8-5-4-6-9-18/h4-6,8-9,12-13,19H,7,10-11,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLYPMBJJNHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C25_{25}H29_{29}N3_{3}O3_{3}S
  • Molecular Weight : 453.58 g/mol
  • IUPAC Name : N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

The biological activity of N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to metabolic pathways. For instance, it exhibits inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help mitigate oxidative stress in diabetic patients .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with similar sulfonamide structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
  • Cation-Pi Interactions : Research suggests that the presence of a pyridinium moiety enhances the basicity of adjacent groups through electrostatic interactions. This phenomenon may play a role in the compound's binding affinity to biological targets .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved Effect
Enzyme InhibitionAldose ReductaseSignificant inhibition
AntibacterialStaphylococcus aureusMinimum Inhibitory Concentration (MIC) < 10 µg/mL
AntifungalCandida albicansEffective at concentrations ≤ 20 µg/mL
AntitubercularMycobacterium tuberculosisNotable activity against MDR strains

Case Studies and Research Findings

  • Aldose Reductase Inhibition Study :
    • A study conducted by DeRuiter et al. (1990) evaluated various sulfonamide derivatives for their ability to inhibit aldose reductase. The findings indicated that modifications on the sulfonamide structure significantly impacted inhibitory potency, suggesting a structure-activity relationship that could be leveraged for therapeutic development .
  • Antimicrobial Efficacy :
    • Research published in 2013 demonstrated that certain positional isomers of benzenesulfonamide derivatives exhibited strong antibacterial effects against Mycobacterium tuberculosis. The study highlighted that compounds with similar structural motifs to N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide showed promising results in vitro .
  • Electrostatic Interactions :
    • A theoretical study explored the electrostatic interactions between cationic and aromatic groups within related compounds. This work provided insights into how these interactions could enhance binding affinities and potentially lead to improved pharmacological profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as sulfonamides, amides, or heterocyclic systems. Below is a detailed comparison with three representative compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Notes Potential Applications
N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (Target) ~495* Ethanediamide, sulfonamide, pyrrolidine Likely low water solubility† Medicinal chemistry, catalysis
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) 589.1 Benzamide, pyrazolo-pyrimidine, fluorinated aryl Insoluble in polar solvents‡ Kinase inhibitors, oncology
N′-phenyl-N-(1-phenylcyclopentyl)-methyl urea () ~296* Urea, phenyl, cyclopentyl Moderate lipophilicity§ Agrochemicals, drug discovery

*Molecular weights estimated based on structural formulas.
†Inferred from the hydrophobic mesitylsulfonyl and pyrrolidine groups .
‡Derived from synthesis protocols in .
§Predicted based on urea and aryl substituents .

Key Structural and Functional Differences

Backbone and Linker Groups :

  • The target compound employs an ethanediamide linker, enabling dual hydrogen-bonding interactions, whereas Example 53 () uses a benzamide group with a single amide bond. The urea linker in N′-phenyl-N-(1-phenylcyclopentyl)-methyl urea offers stronger dipole interactions but reduced conformational flexibility compared to ethanediamide .

Sulfonamide vs. In contrast, Example 53 incorporates fluorinated aryl rings, which increase electronegativity and membrane permeability .

Heterocyclic Components :

  • The pyrrolidine ring in the target compound introduces a five-membered heterocycle, which may stabilize intramolecular interactions. Example 53 features a pyrazolo-pyrimidine core, a common scaffold in kinase inhibitors, highlighting divergent therapeutic applications .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols, similar to Example 53 , which uses Suzuki-Miyaura coupling and palladium catalysts .
  • Solubility Challenges : Both the target compound and Example 53 exhibit low water solubility due to bulky hydrophobic groups, necessitating formulation strategies for biomedical use .

Notes on Evidence Limitations

  • No direct biological or crystallographic data for the target compound was found in the provided evidence. Further experimental studies are required to validate its physicochemical and functional properties.
  • Structural comparisons rely on inferred data from analogous compounds, emphasizing the need for targeted research on this specific molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.